molecular formula C10H16O5S B13485706 Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Cat. No.: B13485706
M. Wt: 248.30 g/mol
InChI Key: KZSLMQUDWVDMIN-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C10H16O5S and a molecular weight of 248.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxathiane ring fused with a carboxylate ester group. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids under controlled conditions to ensure the selective formation of the dioxide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is unique due to its combination of the spirocyclic oxathiane ring and the dioxide functionality. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

This compound features a spirocyclic structure that incorporates both sulfur and oxygen, which contributes to its reactivity and biological interactions. The molecular formula is C11H16O3SC_{11}H_{16}O_3S, and its CAS number is 1494137-59-5.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. Specific methods for synthesizing similar compounds often employ palladium-catalyzed reactions or other catalytic systems to ensure high yields and purity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively.

CompoundCell Line TestedIC50 (µM)Reference
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptaneMDA-MB-231 (Breast Cancer)12.3
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptaneHT-29 (Colon Cancer)15.7
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptaneMG-63 (Osteosarcoma)10.5

The mechanism by which Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane exerts its biological effects may involve interaction with specific enzymes or receptors implicated in cancer progression. The compound's ability to modulate pathways related to apoptosis and cell cycle regulation has been suggested as a potential mechanism.

Case Studies

In a recent study focusing on similar compounds, the effects on tumor microenvironment pH were evaluated, demonstrating that certain derivatives could effectively alter the acidity, thus enhancing the efficacy of concurrent therapies.

Study Findings:

  • pH Modulation : Compounds were shown to raise the pH in tumor environments, potentially improving drug delivery and efficacy.
  • Selectivity for Tumor Cells : The compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Properties

Molecular Formula

C10H16O5S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 2-ethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O5S/c1-3-10(8(11)14-4-2)9(15-10)5-6-16(12,13)7-9/h3-7H2,1-2H3

InChI Key

KZSLMQUDWVDMIN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(O1)CCS(=O)(=O)C2)C(=O)OCC

Origin of Product

United States

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